Eclazolast
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Overview
Description
- ECLAZOLAST (chemical formula: C₁₂H₁₂ClNO₄) is an effective antiallergic compound.
- It acts as an irreversible inhibitor of histamine release (HR), specifically targeting the release of histamine from mast cells .
- Its lipophilic nature contributes to its pharmacological properties.
Preparation Methods
- Synthetic routes for ECLAZOLAST are well-established, and it can be synthesized through chemical reactions.
- Unfortunately, specific synthetic methods and reaction conditions are not readily available in the literature.
- Industrial production methods likely involve large-scale synthesis and purification.
Chemical Reactions Analysis
- ECLAZOLAST may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain undisclosed.
- Major products formed during these reactions are not explicitly documented.
Scientific Research Applications
- ECLAZOLAST has been studied extensively for its antiallergic properties.
- In chemistry, it serves as a valuable tool to investigate histamine release mechanisms.
- In biology and medicine, it may find applications in treating allergic conditions.
- Its potential industrial uses are yet to be fully explored.
Mechanism of Action
- ECLAZOLAST inhibits histamine release by affecting intracellular processes linked to the Fc(epsilon)RI receptor.
- It does not act through direct inhibition of Ca²⁺ influx channels .
- The molecular targets and pathways involved in its mechanism of action warrant further investigation.
Comparison with Similar Compounds
- ECLAZOLAST’s uniqueness lies in its irreversible HR inhibition.
- Unfortunately, a comprehensive list of similar compounds is not readily available.
Properties
CAS No. |
80263-73-6 |
---|---|
Molecular Formula |
C12H12ClNO4 |
Molecular Weight |
269.68 g/mol |
IUPAC Name |
2-ethoxyethyl 5-chloro-1,3-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO4/c1-2-16-5-6-17-12(15)11-14-9-7-8(13)3-4-10(9)18-11/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
HNJUBRBHULQQFX-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)C1=NC2=C(O1)C=CC(=C2)Cl |
Canonical SMILES |
CCOCCOC(=O)C1=NC2=C(O1)C=CC(=C2)Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
80263-73-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-ethoxyethyl 5-chlorobenzoxazole-2-carboxylate CHBZ REV 2871 REV-2871 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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